molecular formula C22H28F2N4O3 B11446055 Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11446055
M. Wt: 434.5 g/mol
InChI Key: SZGZIWUUEJACFQ-UHFFFAOYSA-N
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Description

Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of the difluoromethoxy group and the triazolopyrimidine core makes it a promising candidate for various biological activities.

Preparation Methods

The synthesis of Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core followed by the introduction of the difluoromethoxyphenyl group and the octyl ester moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H28F2N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H28F2N4O3/c1-3-4-5-6-7-10-13-30-20(29)18-15(2)27-22-25-14-26-28(22)19(18)16-11-8-9-12-17(16)31-21(23)24/h8-9,11-12,14,19,21H,3-7,10,13H2,1-2H3,(H,25,26,27)

InChI Key

SZGZIWUUEJACFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC(F)F)C

Origin of Product

United States

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